4-(Hydroxymethyl)picolinic acid

Descripción general

Descripción

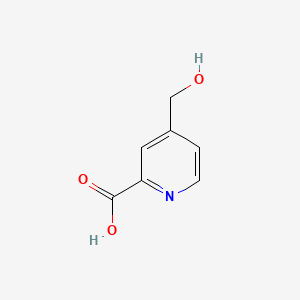

4-(Hydroxymethyl)picolinic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 4-(Hydroxymethyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport . The disruption of zinc binding in ZFPs affects the downstream processes of viral replication and packaging, as well as normal cell homeostatic functions .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of ZFP function, which in turn disrupts viral replication and packaging, as well as normal cell homeostatic functions . It has been shown to be an anti-viral in vitro and in vivo .

Análisis Bioquímico

Cellular Effects

Picolinic acid, a structurally similar compound, has been shown to exhibit antiviral activity against enveloped viruses, including SARS-CoV-2 and Influenza A virus

Molecular Mechanism

A study on picolinic acid suggests that it inhibits viral entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . It’s possible that 4-(Hydroxymethyl)picolinic acid may exert its effects through similar mechanisms.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Picolinic acid has shown promising antiviral activity against SARS-CoV-2 and Influenza A virus in preclinical animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Picolinic acid, a related compound, is known to be a byproduct of tryptophan metabolism

Actividad Biológica

4-(Hydroxymethyl)picolinic acid (Hpic) is a derivative of picolinic acid, which is an endogenous metabolite of L-tryptophan. This compound has garnered attention for its potential biological activities, including neuroprotective, immunological, and antimicrobial effects. The following sections provide a detailed examination of its biological activity, supported by experimental data and case studies.

Neuroprotective Effects

Research indicates that picolinic acid and its derivatives, including Hpic, play significant roles in neuroprotection. Picolinic acid has been shown to enhance macrophage effector functions and induce the expression of macrophage inflammatory proteins (MIP) in vitro. Specifically, concentrations of 1–4 mM have been reported to enhance interferon-γ (IFN-γ) mediated nitric oxide synthase gene expression, which is crucial for immune response and neuroprotection .

Antiviral Properties

Hpic exhibits antiviral activity against several viruses. In vitro studies have demonstrated that high concentrations (1000–4000 μM) can inhibit the replication of the Human Immunodeficiency Virus (HIV) and other retroviruses. The mechanism appears to involve initial cytotoxic effects that promote apoptosis in infected cells .

Antimicrobial Activity

The antimicrobial properties of Hpic have been studied extensively. It has shown effectiveness against Mycobacterium avium complex (MAC), with concentrations ranging from 2500 to 20000 μM enhancing the efficacy of existing antimicrobial drugs such as clarithromycin and rifampin. This activity is thought to stem from Hpic's ability to chelate essential metal ions like Fe²⁺, which are vital for microbial growth .

Anti-tumor Activity

In vivo studies have indicated that Hpic may possess anti-tumor properties. For instance, experiments involving mice inoculated with lymphoma cells showed that treatment with Hpic (100 mg/kg) significantly increased lifespan when combined with activated macrophages. This suggests a potential role in cancer therapy through immune modulation .

Table 1: Reported Physiological Effects of Hpic

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that picolinic acid derivatives could protect neurons from oxidative stress-induced damage in rat models, highlighting their potential therapeutic applications in neurodegenerative diseases .

- Antiviral Efficacy : Clinical trials involving patients with HIV showed that high doses of picolinic acid derivatives resulted in reduced viral loads, suggesting a viable adjunct therapy for HIV management .

- Cancer Treatment : Research on lymphoma-bearing mice indicated that combining Hpic with immune-stimulating agents led to enhanced survival rates, pointing towards its utility in cancer immunotherapy strategies .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Cholesterol Management

One significant application of HMPA lies in its potential as a cholesterol-lowering agent. Research indicates that derivatives of picolinic acid, including HMPA, can induce the expression of low-density lipoprotein receptors (LDLR) in hepatic cells. This induction enhances the clearance of LDL particles from circulation, thereby reducing cholesterol levels and mitigating risks associated with cardiovascular diseases such as hypercholesterolemia and atherosclerosis .

- Case Study : A study demonstrated that compounds derived from picolinic acid effectively lowered circulating cholesterol in animal models by significantly increasing LDLR expression .

2. Inhibition of Metallo-β-Lactamases

HMPA has been investigated for its inhibitory effects on metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance. Research shows that certain picolinic acid derivatives can act as competitive inhibitors against CphA, a subclass B2 MBL. The inhibition constants () were determined at varying pH levels, indicating that these compounds can effectively bind to the active site of the enzyme, thereby restoring antibiotic efficacy .

- Data Table : Inhibition constants for selected inhibitors against CphA.

| Inhibitor | (μM) |

|---|---|

| 2-Picolinic Acid | 5.7 ± 0.9 |

| 2,4-PDCA | 4.5 ± 0.5 |

| 3,4-PDCA | 1100 ± 40 |

3. Neuroprotective Effects

Recent studies have also highlighted the neuroprotective properties of HMPA. It has been shown to enhance interferon-gamma (IFN-γ) mediated nitric oxide production, suggesting potential applications in neurodegenerative disease models.

- Case Study : In animal models, administration of HMPA demonstrated significant neuroprotection against oxidative stress-induced damage.

Biochemical Research

1. Metal Ion Transport

In biochemical research, HMPA has been studied for its role in metal ion transport across lipid bilayers. The compound's ability to facilitate the efflux of divalent metal ions from liposomes suggests potential applications in understanding metal ion homeostasis and toxicity in biological systems .

Propiedades

IUPAC Name |

4-(hydroxymethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLYYPGJXCVEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627278 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923169-37-3 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.